molecular formula C20H24N4O2S B1229495 2-[[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]thio]-3-methyl-5H-pyrimido[5,4-b]indol-4-one

2-[[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]thio]-3-methyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B1229495
M. Wt: 384.5 g/mol
InChI Key: OYRRJMUFLQVYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]thio]-3-methyl-5H-pyrimido[5,4-b]indol-4-one is a pyrrolopyrimidine and a pyrimido-indole.

Scientific Research Applications

Hybrid Catalysts in Medicinal and Pharmaceutical Industries

The compound 2-[[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]thio]-3-methyl-5H-pyrimido[5,4-b]indol-4-one belongs to the 5H-pyrimido[5,4-b]indol-4-one class, a derivative of pyranopyrimidine. Pyranopyrimidines, particularly 5H-pyrano[2,3-d]pyrimidines, are recognized for their broad synthetic applications and bioavailability. These compounds are pivotal in the medicinal and pharmaceutical industries, serving as key precursors for various biologically active molecules. The review by Parmar et al. (2023) delves into the synthetic pathways utilized for developing substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. The synthesis of these compounds employs diverse hybrid catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, highlighting their importance in the development of lead molecules for pharmaceutical applications (Parmar et al., 2023).

Synthesis of Pyrimido[4,5-b]quinolines

The chemical structure of 2-[[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]thio]-3-methyl-5H-pyrimido[5,4-b]indol-4-one suggests its relevance to pyrimido[4,5-b]quinolines, a class of compounds with significant therapeutic importance. Kumar et al. (2001) describe the synthesis of pyrimido[4,5-b]quinolines and their thio analogues starting from 1,3-diaryl barbituric acid and 1,3-diaryl-2-thiobarbituric acid respectively, in the presence of polyphosphoric acid. These compounds have been confirmed to enhance biological activity when fused with various heterocycles in pyrimidine nucleas, making them of great interest for pharmaceutical research (Kumar et al., 2001).

Role in Cytochrome P450 Isoform Studies

The molecule also shows relevance to the field of drug metabolism, particularly concerning Cytochrome P450 (CYP) isoforms which are crucial in metabolizing a diverse number of drugs. Khojasteh et al. (2011) provide a comprehensive review of the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms. The selectivity of these inhibitors is critical in understanding the involvement of specific CYP isoforms in drug metabolism, which has direct implications for predicting drug-drug interactions. The study highlights the importance of research in this area for safe and effective drug use (Khojasteh et al., 2011).

properties

Product Name

2-[[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]thio]-3-methyl-5H-pyrimido[5,4-b]indol-4-one

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C20H24N4O2S/c1-3-13-8-6-7-11-24(13)16(25)12-27-20-22-17-14-9-4-5-10-15(14)21-18(17)19(26)23(20)2/h4-5,9-10,13,21H,3,6-8,11-12H2,1-2H3

InChI Key

OYRRJMUFLQVYOB-UHFFFAOYSA-N

SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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